![molecular formula C10H10Br2S2 B12638050 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane CAS No. 918941-38-5](/img/structure/B12638050.png)
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane is a chemical compound with the molecular formula C9H6Br2S2 It is characterized by the presence of a thiophene ring substituted with two bromine atoms and a thiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2,5-dibromothiophene.
Formation of the Methylidene Group: The 2,5-dibromothiophene is then reacted with a suitable aldehyde or ketone to form the methylidene derivative.
Cyclization: The final step involves the cyclization of the methylidene derivative with a thiane precursor under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of the corresponding reduced thiophene derivatives
Substitution: Formation of substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane.
Thiophene: The parent compound of the thiophene derivatives.
Thiane: The parent compound of the thiane derivatives.
Uniqueness
This compound is unique due to the presence of both thiophene and thiane rings, as well as the bromine substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
918941-38-5 |
|---|---|
Molekularformel |
C10H10Br2S2 |
Molekulargewicht |
354.1 g/mol |
IUPAC-Name |
4-[(2,5-dibromothiophen-3-yl)methylidene]thiane |
InChI |
InChI=1S/C10H10Br2S2/c11-9-6-8(10(12)14-9)5-7-1-3-13-4-2-7/h5-6H,1-4H2 |
InChI-Schlüssel |
QJXSRRLMXYBXES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1=CC2=C(SC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

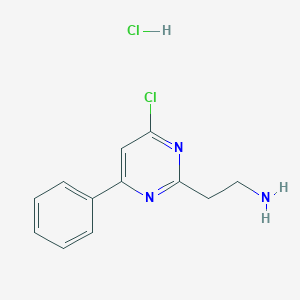
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)
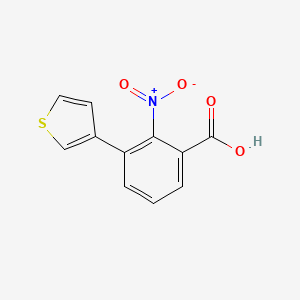

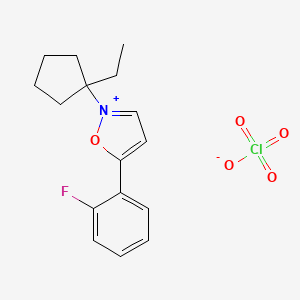
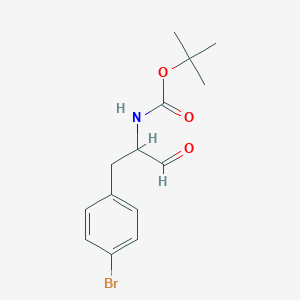
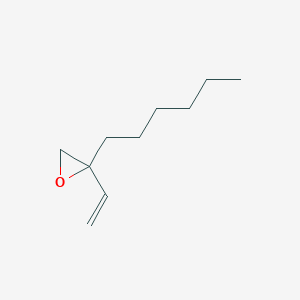
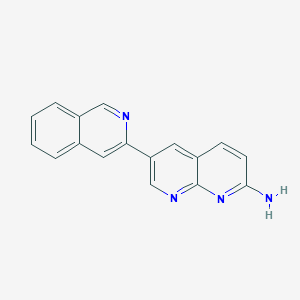
![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
